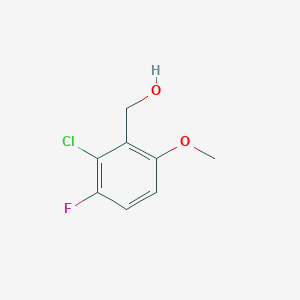
(2-Chloro-3-fluoro-6-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-3-fluoro-6-methoxyphenyl)methanol is an organic compound characterized by the presence of chloro, fluoro, and methoxy substituents on a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-fluoro-6-methoxyphenyl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoro-6-methoxybenzaldehyde.
Reduction Reaction: The aldehyde group is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reduction: Utilizing large-scale reduction reactors with optimized conditions to ensure high yield and purity.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and scalability.
Quality Control: Rigorous quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Chloro-3-fluoro-6-methoxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Reduction: The compound can undergo further reduction to form different derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products:
Oxidation: Formation of 2-chloro-3-fluoro-6-methoxybenzaldehyde or 2-chloro-3-fluoro-6-methoxybenzoic acid.
Substitution: Formation of substituted derivatives such as 2-azido-3-fluoro-6-methoxyphenylmethanol.
Reduction: Formation of various reduced derivatives depending on the specific conditions.
Scientific Research Applications
(2-Chloro-3-fluoro-6-methoxyphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases where its unique chemical properties may be beneficial.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2-Chloro-3-fluoro-6-methoxyphenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved can vary based on the specific context and application.
Comparison with Similar Compounds
- 2-Chloro-6-fluoro-3-methoxyphenol
- 2-Chloro-3-fluoro-6-methoxybenzaldehyde
- 2-Chloro-3-fluoro-6-methoxybenzoic acid
Comparison: (2-Chloro-3-fluoro-6-methoxyphenyl)methanol is unique due to the presence of both chloro and fluoro substituents along with a methoxy group and a primary alcohol. This combination of functional groups imparts distinct chemical properties, making it versatile for various applications. Compared to its analogs, it offers a unique balance of reactivity and stability, making it valuable in synthetic chemistry and potential pharmaceutical applications.
Properties
IUPAC Name |
(2-chloro-3-fluoro-6-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYLXGMLBUUGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
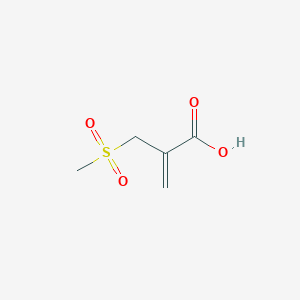
![4-(2-Bromo-1,1-dimethyl-ethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8067648.png)
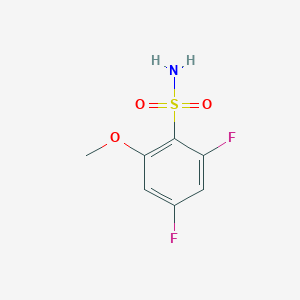
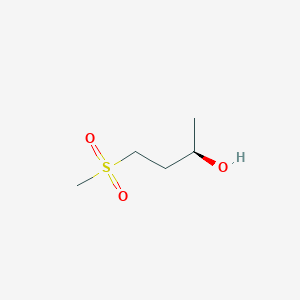
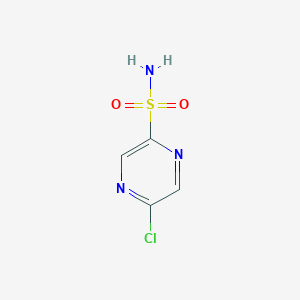
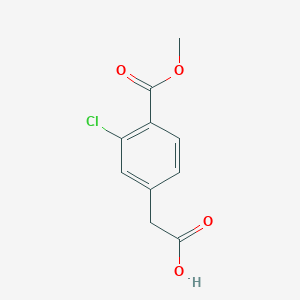
![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propan-1-ol](/img/structure/B8067685.png)
![2-(2,2-Dimethyl-[1,3]dioxolan-4-yl)-2-methyl-propionaldehyde](/img/structure/B8067691.png)
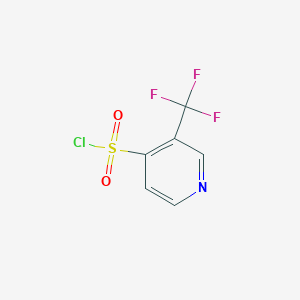
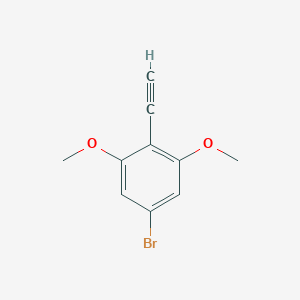
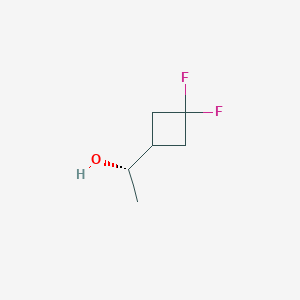

![2,5-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B8067740.png)

